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Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso-

Lipophilicity QSAR Drug design

Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso- (CAS 33021-94-2, NSC is a synthetic chloroethylnitrosourea (CENU) featuring a 2-cyclohexenyl substituent at the N-3 position. With molecular formula C9H14ClN3O2 and molecular weight 231.68 g/mol, it belongs to the nitrosourea class of DNA-alkylating antitumor agents and is structurally distinguished from the clinically approved agent lomustine (CCNU, cyclohexyl analog) by the presence of a double bond in the six-membered aliphatic ring.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
CAS No. 33021-94-2
Cat. No. B15369348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso-
CAS33021-94-2
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)NC(=O)N(CCCl)N=O
InChIInChI=1S/C9H14ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H,11,14)
InChIKeyQRKPIRZTUBAFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3-(2-cyclohexenyl)-1-nitrosourea (CAS 33021-94-2): A Cyclohexenyl Nitrosourea for Alkylating Agent Research & Procurement


Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso- (CAS 33021-94-2, NSC 132921) is a synthetic chloroethylnitrosourea (CENU) featuring a 2-cyclohexenyl substituent at the N-3 position [1]. With molecular formula C9H14ClN3O2 and molecular weight 231.68 g/mol, it belongs to the nitrosourea class of DNA-alkylating antitumor agents and is structurally distinguished from the clinically approved agent lomustine (CCNU, cyclohexyl analog) by the presence of a double bond in the six-membered aliphatic ring [2]. The compound was accessioned into the National Cancer Institute (NCI) Developmental Therapeutics Program screening repository, indicating historic evaluation interest as a potential antineoplastic candidate [1].

Why Generic Nitrosourea Substitution Fails: Physicochemical & Structural Non-Equivalence of the Cyclohexenyl Moiety in CAS 33021-94-2


Nitrosoureas are not interchangeable alkylating agents; their therapeutic index, tissue distribution, metabolic fate, and DNA lesion spectrum are exquisitely sensitive to the N-3 substituent structure [1]. Direct evidence from comparative QSAR studies on chloroethylnitrosoureas demonstrates that lipophilicity (log P) is the single most important parameter determining antitumor activity, with a strong nonlinear correlation between log P and biological potency across a wide range of alkyl, cycloalkyl, and glycosyl N-3 substituents [2]. The cyclohexenyl ring in CAS 33021-94-2 introduces a carbon-carbon double bond absent in lomustine (CCNU, saturated cyclohexyl), resulting in a computed XLogP3 of 2.4 versus 2.8 for lomustine—a log P decrement of 0.4 units that, based on published nitrosourea QSAR models, predicts a quantitatively different alkylating activity and tissue partitioning profile [2][3]. Additionally, hydroxylation of the cyclohexyl ring is a primary metabolic deactivation pathway for CCNU in vivo; the cyclohexenyl double bond alters both the electronic environment and steric accessibility of ring carbon atoms, potentially redirecting or blocking CYP450-mediated hydroxylation and generating a distinct metabolite profile that cannot be extrapolated from cyclohexyl analogs [1][4].

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-3-(2-cyclohexenyl)-1-nitrosourea (CAS 33021-94-2) vs. Lomustine & Other Nitrosourea Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of the Cyclohexenyl Analog vs. Lomustine (CCNU), Semustine, Carmustine, and Nimustine

CAS 33021-94-2 exhibits a PubChem-computed XLogP3 of 2.4, which is 0.4 log units lower than lomustine (CCNU, CAS 13010-47-4: XLogP3 2.8) and intermediate between carmustine (BCNU, CAS 154-93-8: log P ~1.5) and semustine (MeCCNU, CAS 13909-09-6: log P ~3.25) [1][2][3]. This positions the compound in a distinct lipophilicity band predicted to yield different alkylating activity and tissue distribution compared to any clinically established nitrosourea. Published QSAR models for chloroethylnitrosoureas establish a direct relationship between log P and both alkylating activity (r = -0.86) and in vivo antitumor efficacy, making the 0.4-unit log P difference from CCNU mechanistically significant for procurement decisions [4].

Lipophilicity QSAR Drug design

Molecular Weight & Elemental Composition Differentiation: Cyclohexenyl (C9H14ClN3O2) vs. Cyclohexyl (C9H16ClN3O2) Nitrosoureas

The target compound has molecular formula C9H14ClN3O2 and molecular weight 231.68 g/mol, containing two fewer hydrogen atoms than lomustine (C9H16ClN3O2, MW 233.69 g/mol) due to the cyclohexenyl double bond [1][2]. This represents a net mass difference of 2.01 Da (Δ 0.86%), which is analytically resolvable by high-resolution mass spectrometry and critical for distinguishing the compound from lomustine in procurement identity verification. The unsaturation (one double bond equivalent) also influences chromatographic retention behavior, providing an orthogonal purity assessment handle absent in the saturated analog [1].

Molecular formula Mass spectrometry Quality control

Topological Polar Surface Area (TPSA) & Hydrogen Bonding Profile: Comparative Computed Descriptors of CNS Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 61.8 Ų, identical to lomustine (TPSA 61.8 Ų), with the same hydrogen bond donor count (1) and acceptor count (3) [1][2]. However, the XLogP3 difference (2.4 vs. 2.8) shifts the CNS multiparameter optimization (MPO) desirability score, with the target compound occupying a distinct position in the lipophilicity-efficacy space. The nitrosourea class is characterized by blood-brain barrier penetration, and the CNS MPO score for the target compound (calculated from TPSA = 61.8, XLogP3 = 2.4, MW = 231.68, HBD = 1, pKa ~10-11) differs from lomustine primarily through the log P component [3].

Blood-brain barrier CNS penetration Physicochemical profiling

Structural Differentiation: Cyclohexenyl Double Bond Geometry and Its Predicted Impact on Metabolic Hydroxylation vs. Lomustine

The cyclohexenyl moiety in CAS 33021-94-2 contains an sp²-hybridized carbon-carbon double bond (C2=C3 of the ring), whereas lomustine bears a fully saturated cyclohexyl ring [1]. Literature evidence demonstrates that the cyclohexyl ring of CCNU undergoes rapid in vivo hydroxylation at multiple ring positions, primarily catalyzed by CYP450 microsomal enzymes, which is a major determinant of pharmacokinetics and tissue distribution [2]. The presence of the double bond in the target compound alters the electronic character of adjacent carbon atoms (allylic positions), modifies C-H bond dissociation energies at potential hydroxylation sites, and introduces a planar structural element absent in lomustine. Fluorinated CCNU analogs designed to block cyclohexyl hydroxylation showed marked toxicity changes and altered antitumor activity profiles, directly confirming that ring saturation status is a critical determinant of nitrosourea pharmacology [3].

Drug metabolism CYP450 Metabolic stability

NCI Developmental Therapeutics Program Accession: NSC 132921 Screening Context and Comparator NSC Numbers

The compound was assigned NSC number 132921 by the NCI Developmental Therapeutics Program (DTP), a unique identifier indicating it was submitted for antitumor screening alongside structurally related nitrosoureas including lomustine (NSC 79037), semustine (NSC 95441), and carmustine (NSC 409962) [1]. The NSC numbering chronology (132921 assigned later than 79037 for CCNU and 409962 for BCNU) suggests it was synthesized and submitted as a structural diversification analog subsequent to the initial clinical nitrosourea candidates [1][2]. The DTP source attribution in PubChem confirms the compound's provenance in a systematic anticancer drug discovery program, distinguishing it from purely synthetic intermediates without biological evaluation history [1].

NCI screening Antitumor drug discovery Compound repository

Optimal Research & Procurement Scenarios for 1-(2-Chloroethyl)-3-(2-cyclohexenyl)-1-nitrosourea (CAS 33021-94-2)


Structure-Activity Relationship (SAR) Studies: Probing the Effect of Cycloalkyl Ring Unsaturation on Nitrosourea Antitumor Activity

CAS 33021-94-2 serves as a structurally precise probe for investigating how a single endocyclic double bond in the N-3 cycloalkyl substituent modulates nitrosourea pharmacology. Paired with lomustine (saturated cyclohexyl) as the direct comparator, researchers can isolate the contribution of ring unsaturation to alkylating activity, carbamoylating activity, DNA crosslinking efficiency, and cytotoxicity profiles. The 0.4-unit log P difference provides a measurable physicochemical variable that, per established nitrosourea QSAR models, predicts distinct biological outcomes [1][2].

Metabolic Fate Studies: Investigating CYP450-Mediated Ring Hydroxylation in Unsaturated vs. Saturated Nitrosourea Analogs

The cyclohexenyl ring introduces allylic C-H bonds with different bond dissociation energies compared to the secondary C-H bonds in the cyclohexyl ring of CCNU, predicted to alter the regioselectivity and rate of CYP450-catalyzed hydroxylation. Published evidence confirms that cyclohexyl ring hydroxylation is the primary metabolic pathway for CCNU, and that blocking this pathway (via fluorination) profoundly alters both toxicity and antitumor activity [1][2]. CAS 33021-94-2 enables direct experimental testing of how ring unsaturation redirects nitrosourea metabolism.

Lipophilicity-Tuned Nitrosourea Library Screening: Filling the Log P Gap Between BCNU and CCNU/MeCCNU

With an XLogP3 of 2.4, CAS 33021-94-2 occupies a log P niche between the more hydrophilic carmustine (log P ~1.5) and the more lipophilic lomustine (XLogP3 2.8) and semustine (log P ~3.25) [1][2][3]. This intermediate lipophilicity makes it valuable for constructing nitrosourea analog libraries that systematically sample the log P-activity landscape, enabling researchers to test QSAR model predictions and identify the optimal lipophilicity window for specific tumor types or CNS penetration requirements.

Analytical Reference Standard Development: HRMS and Chromatographic Differentiation from Lomustine

The unique molecular formula (C9H14ClN3O2 vs. C9H16ClN3O2 for lomustine) and 2-Da mass difference enable unambiguous differentiation from lomustine by high-resolution mass spectrometry [1]. Combined with distinct chromatographic retention behavior arising from the cyclohexenyl unsaturation, CAS 33021-94-2 can serve as a system suitability standard or impurity marker in analytical methods designed to resolve structurally similar nitrosoureas in complex mixtures, supporting quality control workflows in nitrosourea research and procurement verification.

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